molecular formula C18H18O9 B3056565 Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate CAS No. 7237-83-4

Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate

Cat. No.: B3056565
CAS No.: 7237-83-4
M. Wt: 378.3 g/mol
InChI Key: YNOWBNNLZSSIHM-UHFFFAOYSA-N
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Description

Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate, also known as triglycidyl trimellitate, is a chemical compound with the molecular formula C18H18O9. It is a white crystalline or powdery solid known for its high thermal and chemical stability. This compound is commonly used as a cross-linking agent or curing agent in epoxy resins and high-performance polyesters .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate typically involves the reaction of 1,2,4-benzenetricarboxylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with epichlorohydrin .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate primarily involves the opening of its epoxide rings upon reaction with nucleophiles. This leads to the formation of covalent bonds with the nucleophilic species, resulting in cross-linked polymer networks. These networks enhance the mechanical and thermal properties of the resulting materials. The molecular targets include various nucleophilic functional groups present in the reactants, and the pathways involve nucleophilic addition reactions .

Comparison with Similar Compounds

    Triglycidyl Isocyanurate: Another epoxy compound used as a cross-linking agent in powder coatings.

    Triglycidyl Ether of Trimethylolpropane: Used in the production of high-performance epoxy resins.

Uniqueness: Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate is unique due to its high thermal stability and ability to form highly cross-linked polymer networks. This makes it particularly suitable for applications requiring materials with superior mechanical and thermal properties .

Properties

IUPAC Name

tris(oxiran-2-ylmethyl) benzene-1,2,4-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O9/c19-16(25-7-11-4-22-11)10-1-2-14(17(20)26-8-12-5-23-12)15(3-10)18(21)27-9-13-6-24-13/h1-3,11-13H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOWBNNLZSSIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(=O)C2=CC(=C(C=C2)C(=O)OCC3CO3)C(=O)OCC4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864027
Record name Triglycidyl trimellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7237-83-4
Record name Triglycidyl trimellitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7237-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007237834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triglycidyl trimellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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